
1-(Chloromethyl)-2-isothiocyanatocyclohept-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-2-isothiocyanatocyclohept-1-ene is an organic compound characterized by a seven-membered ring structure with a chloromethyl group and an isothiocyanate group attached
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-2-isothiocyanatocyclohept-1-ene typically involves the chloromethylation of a cycloheptene derivative followed by the introduction of the isothiocyanate group. One common method involves the reaction of cycloheptene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) to form the chloromethylated intermediate. This intermediate is then treated with thiophosgene (CSCl₂) to introduce the isothiocyanate group, yielding the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 1-(Chloromethyl)-2-isothiocyanatocyclohept-1-ene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted derivatives.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states and functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃), potassium thiocyanate (KSCN), and primary amines are commonly used in nucleophilic substitution reactions.
Addition Reactions: Nucleophiles such as amines and alcohols are used in addition reactions with the isothiocyanate group.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄) are used for oxidation and reduction reactions, respectively.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Addition Reactions: Thiourea derivatives.
Oxidation and Reduction: Compounds with different oxidation states and functional groups.
科学研究应用
1-(Chloromethyl)-2-isothiocyanatocyclohept-1-ene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and functionalized derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of 1-(Chloromethyl)-2-isothiocyanatocyclohept-1-ene involves its interaction with nucleophiles and electrophiles. The chloromethyl group can undergo nucleophilic substitution reactions, while the isothiocyanate group can participate in addition reactions with nucleophiles. These interactions lead to the formation of various derivatives and functionalized compounds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
相似化合物的比较
1-(Chloromethyl)-2-isothiocyanatocyclohexane: A six-membered ring analog with similar reactivity and applications.
1-(Chloromethyl)-2-isothiocyanatocyclooctane: An eight-membered ring analog with comparable chemical properties.
1-(Chloromethyl)-2-isothiocyanatobenzene: An aromatic analog with distinct reactivity due to the presence of the benzene ring.
Uniqueness: 1-(Chloromethyl)-2-isothiocyanatocyclohept-1-ene is unique due to its seven-membered ring structure, which imparts specific steric and electronic properties
属性
CAS 编号 |
89996-64-5 |
|---|---|
分子式 |
C9H12ClNS |
分子量 |
201.72 g/mol |
IUPAC 名称 |
1-(chloromethyl)-2-isothiocyanatocycloheptene |
InChI |
InChI=1S/C9H12ClNS/c10-6-8-4-2-1-3-5-9(8)11-7-12/h1-6H2 |
InChI 键 |
JZLZCVZCMPOVHV-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=C(CC1)N=C=S)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



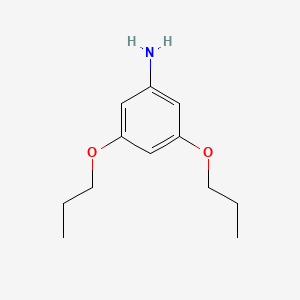
![N,N'-Methylenebis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14385328.png)

![Methyl [2-(3-amino-3-oxopropanoyl)phenyl]acetate](/img/structure/B14385336.png)


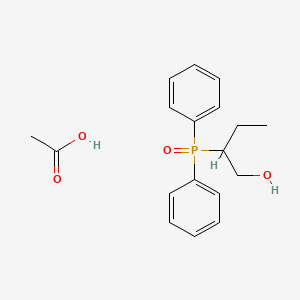
![S-[(Methanesulfonyl)methyl] ethanethioate](/img/structure/B14385363.png)
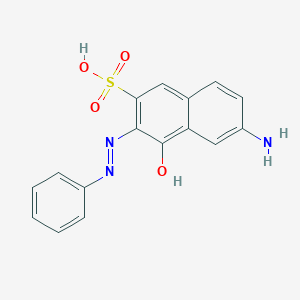
![7-Acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[4.5]decan-10-one](/img/structure/B14385370.png)
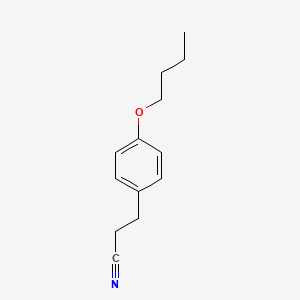
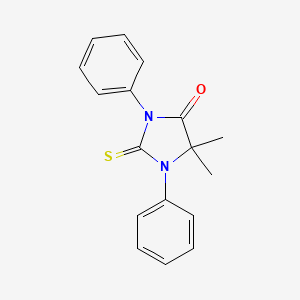
![Methyl 2-({[(prop-2-en-1-yl)oxy]carbonyl}sulfamoyl)benzoate](/img/structure/B14385388.png)
